molecular formula C20H30N4O2 B062154 N-2-Cyanoethyl-val-leu-anilide CAS No. 194351-52-5

N-2-Cyanoethyl-val-leu-anilide

Cat. No.: B062154
CAS No.: 194351-52-5
M. Wt: 358.5 g/mol
InChI Key: BSPUMGRSOHBPMB-ROUUACIJSA-N
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Description

N-2-Cyanoethyl-val-leu-anilide is a polypeptide compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often utilized in peptide screening, a research tool that pools active peptides primarily by immunoassay. Peptide screening can be used for protein interaction, functional analysis, and epitope screening, especially in the field of agent research and development .

Scientific Research Applications

N-2-Cyanoethyl-val-leu-anilide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Cyanoethyl-val-leu-anilide typically involves the coupling of the amino acids valine and leucine with an aniline derivative. The process begins with the protection of the amino groups of valine and leucine, followed by the activation of the carboxyl groups to form an amide bond with the aniline derivative. The cyanoethyl group is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide in an organic solvent like dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines use solid-phase peptide synthesis techniques, where the peptide chain is assembled on a solid resin support. The process includes repeated cycles of deprotection, coupling, and washing steps to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-2-Cyanoethyl-val-leu-anilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyanoethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amine derivatives, substituted peptides, and various oxidized forms of the original compound .

Mechanism of Action

The mechanism of action of N-2-Cyanoethyl-val-leu-anilide involves its interaction with specific molecular targets, primarily proteins. The compound can bind to the active sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes. The cyanoethyl group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-2-Cyanoethyl-val-leu-phenylalanine
  • N-2-Cyanoethyl-val-leu-tyrosine
  • N-2-Cyanoethyl-val-leu-tryptophan

Uniqueness

N-2-Cyanoethyl-val-leu-anilide stands out due to its specific amino acid sequence and the presence of the cyanoethyl group, which imparts unique chemical and biological properties. Compared to similar compounds, it exhibits higher stability and binding affinity, making it a valuable tool in research and development .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-(2-cyanoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-14(2)13-17(19(25)23-16-9-6-5-7-10-16)24-20(26)18(15(3)4)22-12-8-11-21/h5-7,9-10,14-15,17-18,22H,8,12-13H2,1-4H3,(H,23,25)(H,24,26)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPUMGRSOHBPMB-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231990
Record name L-Leucinamide, N-(2-cyanoethyl)-L-valyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194351-52-5
Record name L-Leucinamide, N-(2-cyanoethyl)-L-valyl-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194351-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Leucinamide, N-(2-cyanoethyl)-L-valyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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